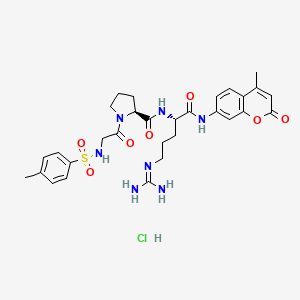

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride

Übersicht

Beschreibung

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride is a synthetic compound widely used as a protease substrate in biochemical research. It is known for its role in the study of enzyme kinetics, particularly for enzymes like thrombin. The compound has a molecular formula of C30H37N7O7S · HCl and a molecular weight of 676.18 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride involves multiple steps, starting with the protection of amino groups and the coupling of peptide fragments. The key steps include:

Protection of Amino Groups: The amino groups of glycine, proline, and arginine are protected using tosyl (p-toluenesulfonyl) groups.

Coupling of Peptide Fragments: The protected amino acids are then coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Introduction of 7-amido-4-methylcoumarin:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Protected Amino Acids: Large-scale synthesis of protected glycine, proline, and arginine.

Automated Peptide Synthesis: Use of automated peptide synthesizers to couple the amino acids.

Purification and Crystallization: The final product is purified using techniques like high-performance liquid chromatography (HPLC) and crystallized to obtain the hydrochloride salt

Analyse Chemischer Reaktionen

Types of Reactions

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by proteases like thrombin, resulting in the cleavage of the peptide bond and release of 7-amido-4-methylcoumarin.

Substitution: The tosyl group can be substituted under specific conditions, leading to the formation of different derivatives

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous buffers at physiological pH (around 7.4) and temperature (37°C).

Substitution: Requires nucleophilic reagents and can be performed in organic solvents like dimethyl sulfoxide (DMSO) or methanol

Major Products

Hydrolysis: Produces 7-amido-4-methylcoumarin and the corresponding peptide fragments.

Substitution: Results in various tosyl derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Enzyme Kinetics

The compound is primarily used to study the kinetics of proteases such as thrombin. By measuring the fluorescence intensity after cleavage, researchers can determine reaction rates and enzyme activity levels.

Drug Development

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride plays a crucial role in screening potential inhibitors of proteases. This is particularly important for developing therapeutic agents targeting diseases related to protease activity.

Biochemical Assays

It is employed in various biochemical assays to measure protease activity, providing insights into enzyme mechanisms and interactions with substrates or inhibitors.

Medical Research

The compound is significant in medical research concerning blood coagulation and related disorders. Studies have shown its utility in understanding thrombin's role in conditions like diabetic neuropathy, where thrombin's activity can contribute to nerve conduction dysfunction .

Case Studies and Research Findings

-

Thrombin Activity Measurement :

A study demonstrated the effectiveness of this compound in photometric assays for measuring thrombin activity. The substrate was cleaved at a specific wavelength (366 nm), providing reliable data for clinical diagnostics related to coagulation disorders . -

Inhibition Studies :

Research has utilized this compound to identify and characterize inhibitors of thrombin, contributing to the development of anticoagulant therapies that could mitigate risks associated with thrombosis . -

Enzyme Mechanism Insights :

Investigations into the binding affinities and kinetic parameters of various serine proteases using this substrate have provided critical insights into enzyme mechanisms and potential therapeutic targets .

Wirkmechanismus

The compound acts as a substrate for proteases, particularly thrombin. The mechanism involves:

Binding: The peptide chain binds to the active site of the protease.

Cleavage: The protease cleaves the peptide bond, releasing 7-amido-4-methylcoumarin.

Fluorescence: The released 7-amido-4-methylcoumarin exhibits fluorescence, which can be measured to determine enzyme activity

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride

- N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide

- Gly-Pro-7-amido-4-methylcoumarin hydrobromide

- Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride .

Uniqueness

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride is unique due to its specific peptide sequence and the presence of the tosyl group, which enhances its specificity for thrombin. This makes it particularly useful in studies related to blood coagulation and thrombin activity .

Biologische Aktivität

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride is a synthetic compound primarily recognized for its role as a substrate in proteolytic enzyme assays. Its unique structure, which includes a coumarin moiety, enhances its utility in biochemical research, particularly in studies involving enzyme kinetics and inhibition.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 629.78 g/mol. The presence of the tosyl group provides stability and solubility, while the 7-amido-4-methylcoumarin portion is responsible for its fluorescent properties, making it useful for real-time monitoring of enzymatic reactions.

Enzymatic Substrate

This compound exhibits significant biological activity as a substrate for various serine proteases. The compound's structure allows it to effectively interact with enzymes such as trypsin and thrombin, leading to measurable fluorescence changes upon cleavage. This property is critical for studying enzyme mechanisms and developing therapeutic agents.

Case Studies and Research Findings

- Enzyme Kinetics : Research has demonstrated that this compound can be utilized to measure the activity of serine proteases in vitro. For instance, studies have shown that the compound's cleavage by thrombin can be monitored fluorometrically, providing insights into enzyme kinetics and inhibitor interactions .

- Inhibition Studies : Inhibition studies have indicated that N-p-Tosyl-Gly-Pro-Arg can serve as a valuable tool for assessing the inhibitory effects of various compounds on serine proteases. This capability is particularly important in drug development, where understanding enzyme inhibition can lead to novel therapeutic strategies .

- Protease Activity in Biological Systems : A study involving germ-free mice highlighted the role of gut microbiota in regulating proteolytic activity using N-p-Tosyl-Gly-Pro-Arg as a substrate. The findings suggested that specific microbial communities could modulate host protease activity, influencing overall gut health .

Comparative Analysis with Similar Compounds

The following table summarizes key features of N-p-Tosyl-Gly-Pro-Arg compared to structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin | Coumarin derivative | Contains proline; used in various enzymatic assays |

| Boc-Leu-Ser-Thr-Arg 7-amido-4-methylcoumarin | Coumarin derivative | Broader substrate specificity; incorporates leucine |

| Boc-Gly-Lys-Lys-AMC | Amido compound | Contains two lysine residues; useful for polylysine interactions |

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O7S.ClH/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-23(5-3-13-33-30(31)32)28(40)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20;/h7-12,15-16,23-24,34H,3-6,13-14,17H2,1-2H3,(H,35,40)(H,36,41)(H4,31,32,33);1H/t23-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRKKDQGNHCPIE-UKOKCHKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN7O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.